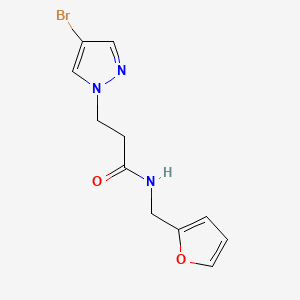
3-(4-bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ブロモ-1H-ピラゾール-1-イル)-N-(フラン-2-イルメチル)プロパンアミドは、臭素原子で置換されたピラゾール環、フラン環、およびプロパンアミド基を特徴とする合成有機化合物です。このような構造を持つ化合物は、その潜在的な生物学的活性のために、医薬品化学においてしばしば関心を集めています。
2. 製法
合成経路と反応条件
3-(4-ブロモ-1H-ピラゾール-1-イル)-N-(フラン-2-イルメチル)プロパンアミドの合成は、通常、複数段階の有機反応を伴います。可能な経路の1つは次のとおりです。
ピラゾール環の形成: 4-ブロモ-1H-ピラゾールのような適切な前駆体から開始します。これは、ヒドラジン誘導体と1,3-ジケトンの環化によって合成できます。
フラン-2-イルメチル基の付加: これは、ピラゾール環を塩基性条件下でフラン-2-イルメチルハロゲン化物と反応させる求核置換反応によって達成できます。
プロパンアミド基の形成: 最後のステップでは、中間体をプロパノイルクロリドまたはそれに相当する試薬と反応させてアミド結合を形成します。
工業的生産方法
工業的生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を含む可能性があります。これには、連続フローリアクター、グリーンケミストリーの原則、および自動合成技術の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環またはピラゾール環で酸化反応を起こす可能性があります。
還元: 還元反応は、アミド基または臭素置換基を標的にする可能性があります。
置換: ピラゾール環上の臭素原子は、さまざまな求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。
置換: アミン、チオール、またはアルコキシドなどの求核剤を置換反応に使用できます。
主な生成物
酸化: 生成物には、フランまたはピラゾール環の酸化誘導体などがあります。
還元: アミド基の還元型または脱ハロゲン化ピラゾール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換ピラゾール誘導体。
4. 科学研究の応用
3-(4-ブロモ-1H-ピラゾール-1-イル)-N-(フラン-2-イルメチル)プロパンアミドは、次のような用途がある可能性があります。
化学: より複雑な分子の合成における中間体として。
生物学: 生化学アッセイにおけるプローブまたはリガンドとしての潜在的な使用。
医学: 既知の生物活性化合物との構造的類似性による、潜在的な治療的用途。
産業: 新素材の開発や有機反応の触媒としての使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-FURYLMETHYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Attachment of the Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the brominated pyrazole.
Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to form the propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Furylmethyl ketones or aldehydes.
Reduction: Amines derived from the reduction of the propanamide group.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-FURYLMETHYL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its unique structural features.
作用機序
作用機序は、特定の生物学的標的に依存します。一般的に、このような化合物は、酵素、受容体、または他のタンパク質と相互作用して、その活性を調節する可能性があります。分子標的には、キナーゼ、Gタンパク質共役受容体、またはイオンチャネルなどが含まれ、関与する経路には、シグナル伝達、代謝調節、または遺伝子発現などが含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 3-(4-クロロ-1H-ピラゾール-1-イル)-N-(フラン-2-イルメチル)プロパンアミド
- 3-(4-メチル-1H-ピラゾール-1-イル)-N-(フラン-2-イルメチル)プロパンアミド
- 3-(4-ニトロ-1H-ピラゾール-1-イル)-N-(フラン-2-イルメチル)プロパンアミド
独自性
ピラゾール環上の臭素原子の存在は、その類似体と比較して、独自の反応性と生物学的活性を付与する可能性があります。これにより、異なる薬物動態的特性、結合親和性、または代謝安定性が生じる可能性があります。
類似化合物との比較
Similar Compounds
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(2-FURYLMETHYL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.
3-(4-METHYL-1H-PYRAZOL-1-YL)-N-(2-FURYLMETHYL)PROPANAMIDE: Contains a methyl group on the pyrazole ring.
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2-FURYLMETHYL)PROPANAMIDE: Features a nitro group on the pyrazole ring.
Uniqueness
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-FURYLMETHYL)PROPANAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the brominated pyrazole ring and the furylmethyl group provides distinct chemical and biological properties compared to its analogs.
This detailed overview should provide a comprehensive understanding of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-FURYLMETHYL)PROPANAMIDE, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C11H12BrN3O2 |
|---|---|
分子量 |
298.14 g/mol |
IUPAC名 |
3-(4-bromopyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C11H12BrN3O2/c12-9-6-14-15(8-9)4-3-11(16)13-7-10-2-1-5-17-10/h1-2,5-6,8H,3-4,7H2,(H,13,16) |
InChIキー |
YPYHOFNRDPMJPL-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)CNC(=O)CCN2C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


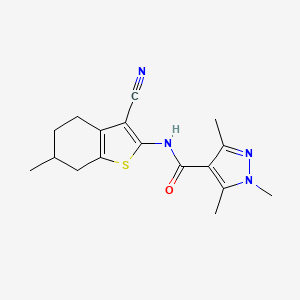
![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide](/img/structure/B10963141.png)
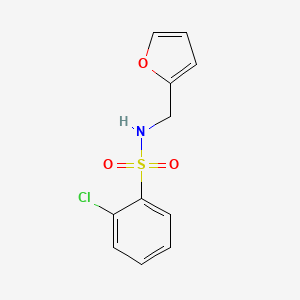
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10963151.png)
![1-ethyl-N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10963152.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10963154.png)

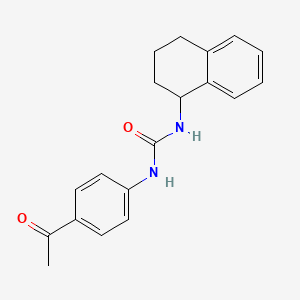
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B10963178.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963191.png)
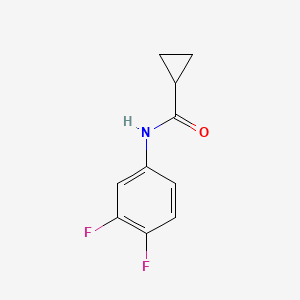
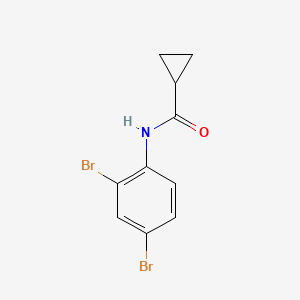
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B10963203.png)
